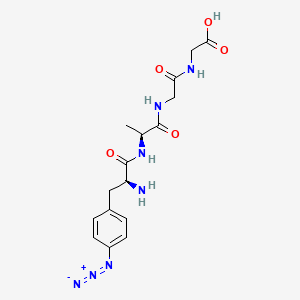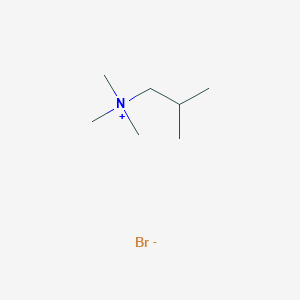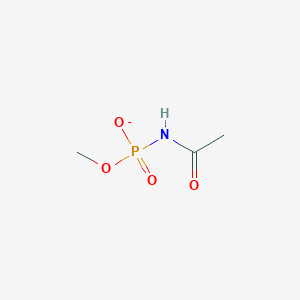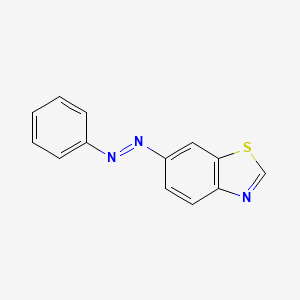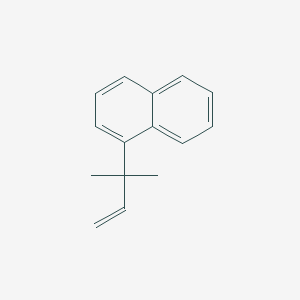![molecular formula C13H15ClO4 B14415501 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate CAS No. 82408-98-8](/img/structure/B14415501.png)
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C13H15ClO4 It is a derivative of phenoxyethyl acetate, where the phenyl ring is substituted with a 3-chloropropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with acetic anhydride to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and using an inert atmosphere to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyethyl acetate: Lacks the 3-chloropropanoyl group.
4-(3-Chloropropanoyl)phenol: Lacks the ethyl acetate group.
3-Chloropropanoic acid: Lacks the phenoxyethyl group.
Uniqueness
2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate is unique due to the presence of both the 3-chloropropanoyl and phenoxyethyl groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
82408-98-8 |
|---|---|
Molekularformel |
C13H15ClO4 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
2-[4-(3-chloropropanoyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C13H15ClO4/c1-10(15)17-8-9-18-12-4-2-11(3-5-12)13(16)6-7-14/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
JWLJJIRPSUBPGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
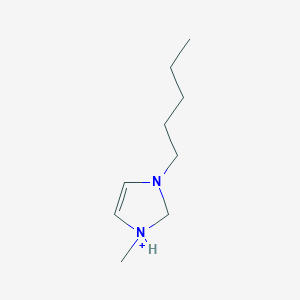
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
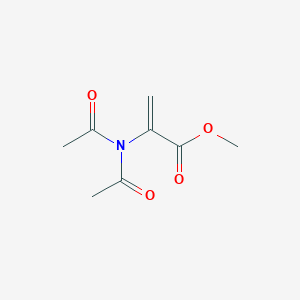
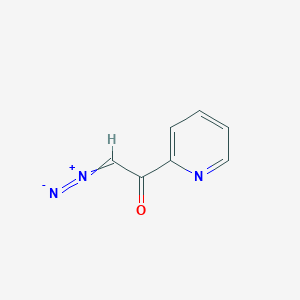
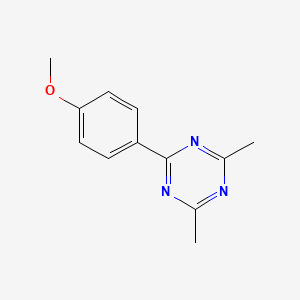
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
